methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride
Description
Methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Properties
Molecular Formula |
C8H12ClN3O2 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-11-6-4-9-3-5(6)7(10-11)8(12)13-2;/h9H,3-4H2,1-2H3;1H |
InChI Key |
WTXIXANTSJPIOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNC2)C(=N1)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Synthetic Routes and Regioselective Formation
The compound’s synthesis often involves regiocontrolled cyclization or multicomponent reactions. For example:
-
Gould–Jacobs Reaction : Pyrazolo-pyridine derivatives are synthesized via cyclocondensation of 3-aminopyrazoles with diethyl 2-(ethoxymethylene)malonate (11 ), followed by chlorination using POCl₃ to form 4-chloro intermediates . This method avoids regioselectivity issues due to symmetrical biselectrophiles.
-
Three-Component Reactions : Combining aldehydes, ketones, and hydrazines generates α,β-unsaturated intermediates, which undergo Michael addition and cyclization to form pyrrolo-pyrazoles . Air oxidation is critical for aromatization .
Ester Hydrolysis
The methyl ester at position 3 undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives, enhancing solubility or enabling further coupling:
-
Alkaline Hydrolysis : Treatment with NaOH/EtOH converts the ester to a carboxylate, which can be protonated to the free acid .
-
Methanolysis : Trichloromethyl groups (if present) are converted to carboxyalkyl moieties via sequential hydrolysis and esterification .
Cross-Coupling Reactions
The pyrrolo-pyrazole core participates in palladium-catalyzed reactions:
-
Suzuki–Miyaura Coupling : Chloro-substituted derivatives react with aryl boronic acids to form biaryl products. For example, 3-chloro analogs couple with phenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ .
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 3-Aryl-pyrrolo-pyrazoles | 60–85% | |
| Ester Saponification | NaOH, EtOH/H₂O, reflux | 3-Carboxylic acid derivative | 75–90% |
Salt Formation and Solubility Modulation
The hydrochloride salt enhances aqueous solubility, critical for pharmacological applications. Neutralization with bases like NaHCO₃ regenerates the free base, which can be re-salted with alternative counterions (e.g., tosylate) for crystallization .
Pharmacological Modifications
Derivatives are synthesized to improve bioactivity:
-
Amide Formation : The carboxylate reacts with amines (e.g., hydrazides) to form hydrazide derivatives, explored as kinase inhibitors .
-
N-Alkylation : The pyrazole nitrogen undergoes alkylation with alkyl halides to introduce substituents affecting PKC inhibition .
Stability and Degradation
-
Thermal Decomposition : Above 200°C, decarboxylation occurs, releasing CO₂ and forming methyl-pyrrolo-pyrazole .
-
Photodegradation : UV exposure leads to ring-opening via C–N bond cleavage, necessitating storage under inert conditions .
Key Research Findings
-
Regioselectivity : Hydrazine derivatives dictate regiochemical outcomes. Arylhydrazines favor 1,3-regioisomers, while free hydrazines yield 1,5-products .
-
Catalytic Systems : Pd(OAc)₂/XPhos in DME/H₂O optimizes cross-coupling efficiency .
-
Scalability : Multicomponent reactions achieve gram-scale synthesis with >90% purity .
Scientific Research Applications
Methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride: A closely related compound with similar structural features.
1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine: Another related compound with a different ring structure.
Uniqueness
Methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylate group, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Biological Activity
Methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, pharmacological properties, and applications based on recent research findings.
1. Overview of Pyrazole Derivatives
Pyrazole and its derivatives are recognized for their diverse pharmacological activities. They serve as scaffolds for various therapeutic agents, including anti-inflammatory drugs like celecoxib and antipsychotics such as CDPPB. The unique structural features of pyrazoles allow for modifications that enhance their biological efficacy and specificity .
2. Synthesis of this compound
The synthesis of this compound typically involves multi-component reactions (MCRs), which are efficient methods for generating complex molecules with high yields. For instance, the reaction pathways often utilize hydrazines and carbonyl compounds to form the pyrazole core structure .
Table 1: Synthesis Pathways for Pyrazole Derivatives
3.1 Anticancer Properties
Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example, compounds derived from similar pyrazole structures showed significant activity against human liver cancer cell lines with IC50 values in the nanomolar range .
Case Study: Cytotoxicity Evaluation
- Cell Lines Tested : HONE1 (nasopharyngeal), HA22T (liver), MCF (breast)
- IC50 Values :
- HONE1: 180 nM
- HA22T: 58 nM
- MCF: Non-responsive
The presence of electronegative groups within the structure enhances the compound's interaction with cellular targets, leading to increased potency against cancer cells .
3.2 Anti-inflammatory Activity
The pyrazole scaffold has been extensively studied for its anti-inflammatory properties. Compounds similar to this compound have shown effectiveness in reducing inflammation through inhibition of cyclooxygenase enzymes .
Table 2: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | COX inhibition | |
| Antimicrobial | Disruption of cell membranes |
4. Pharmacological Applications
The versatility of this compound extends to various therapeutic areas:
- Cancer Therapy : Potential use in targeted therapies for specific cancers.
- Pain Management : As an analgesic agent through its anti-inflammatory properties.
- Neurological Disorders : Investigated for potential effects on neurotransmitter modulation.
Q & A
Q. Example Protocol
Start with 5-azido-1-methyl-1H-pyrazole-4-carbaldehyde.
Reflux with hydrazine hydrate in ethanol/acetic acid.
Isolate the product via column chromatography (yield: ~28–95% depending on purity) .
What analytical techniques are used to characterize this compound?
- X-ray crystallography : Resolves bond lengths, angles, and packing interactions (e.g., monoclinic P21/n with a = 13.2332 Å, β = 111.53°) .
- NMR spectroscopy : ¹H NMR confirms substituent positions (e.g., methyl ester at δ ~3.8–4.2 ppm, pyrazole NH at δ ~13.4 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 450.2 [M+1] for a related ester) .
Q. Characterization Workflow Table
| Technique | Purpose | Example Data | Reference |
|---|---|---|---|
| X-ray diffraction | Confirm crystal structure | a = 13.2332 Å, β = 111.53° | |
| ¹H NMR | Assign proton environments | δ 13.38 (s, NH) | |
| HPLC | Assess purity | >95% purity |
Advanced Research Questions
How do reaction conditions influence regioselectivity in pyrrolo[3,4-c]pyrazole synthesis?
Regioselectivity is controlled by:
- Temperature : Reflux conditions favor thermodynamically stable products (e.g., 1,6-dihydropyrazolo[3,4-c]pyrazole), while room-temperature reactions with iodine yield kinetic products (e.g., 6-phenyl-4-pyridinyl derivatives) .
- Catalysts : Iodine promotes azide-alkyne cycloaddition side reactions, altering substituent positioning .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may reduce yield due to side reactions.
Q. Case Study :
- With hydrazine hydrate (reflux) : Forms 1,6-dihydro derivatives.
- With iodine (RT) : Generates amine-substituted products via intermediate nitrene formation .
How can researchers resolve contradictions in spectroscopic data interpretation?
- Cross-validation : Combine ¹H/¹³C NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, pyrazole NH protons (δ >12 ppm) are distinguishable via exchange experiments .
- X-ray crystallography : Resolves ambiguities in tautomeric forms or regiochemistry (e.g., confirming ester vs. acid positioning) .
- Computational modeling : DFT calculations predict NMR chemical shifts or IR frequencies to validate experimental data .
Example Conflict : A methyl ester’s ¹H NMR signal (δ ~3.8 ppm) may overlap with solvent residues. Using deuterated DMSO (d6) and variable-temperature NMR clarifies assignments .
What computational strategies predict the compound’s bioactivity in kinase inhibition?
- Molecular docking : Simulate binding to ATP pockets of kinases (e.g., CDK2, EGFR) using the bicyclic scaffold’s hydrogen-bonding motifs. Pyrazolo[4,3-c]pyridinones show affinity due to N–H⋯O interactions with kinase hinge regions .
- QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl groups) with inhibitory potency using datasets from analogues .
- MD simulations : Assess binding stability over time (e.g., RMSD <2.0 Å over 100 ns trajectories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
